6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O3S/c20-16-6-5-7-17(21)15(16)13-25-19(26)24-12-14(8-9-18(24)22-25)29(27,28)23-10-3-1-2-4-11-23/h5-9,12H,1-4,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGJZNQWWHFSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the azepane-1-sulfonyl group and the 2-chloro-6-fluorophenylmethyl group. Common reagents and conditions include:
Reagents: Sodium azide, chloroform, sulfuryl chloride, azepane, etc.
Conditions: Reflux, inert atmosphere, specific pH conditions, etc.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the triazolopyridine core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, triazolopyridines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.
Medicine
In medicinal chemistry, such compounds are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of key triazolo[4,3-a]pyridin-3-one derivatives is provided below:
Key Differences and Implications
Sulfonyl Group Variations :
- The target compound’s azepane-1-sulfonyl group offers a balance between flexibility and hydrogen-bonding capacity compared to the rigid trifluoroethylsulfonyl () or smaller pyrrolidine-1-sulfonyl (). Larger rings like azepane may improve target engagement but reduce aqueous solubility .
- MM0421.02 () lacks a sulfonyl group, relying instead on a piperazine side chain for solubility, which may limit membrane permeability .
Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound provides a unique steric and electronic profile. The meta-halogen arrangement may optimize binding pocket interactions compared to the 3-bromophenyl in BG12830, where Br’s larger size and lower electronegativity could hinder target fit .
In contrast, BG12830 () employs simpler sulfonylation steps with pyrrolidine .
Research Findings and Trends
- Patent Trends : European patents (–6) emphasize sulfonyl and fluorinated groups to optimize pharmacokinetics. The target compound aligns with this trend, combining azepane sulfonyl with halogenated aromatics .
- Therapeutic Potential: While direct activity data are absent, analogs like BG12830 and MM0421.02 are linked to kinase and GPCR modulation, suggesting the target compound may share similar targets .
- Computational Insights : Tools like AutoDock Vina () could predict binding modes, with the azepane sulfonyl likely forming critical hydrogen bonds in enzyme active sites .
Biological Activity
The compound 6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic molecule featuring a triazolopyridinone core. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of various functional groups, including an azepane sulfonyl group and a chloro-fluorophenyl moiety, contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClFN₄O₃S |
| IUPAC Name | This compound |
| SMILES | O=C1N(C=C(C=C2)S(N3CCCCCC3)(=O)=O)C2=NN1Cc(ccc(F)c1)c1Cl |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to various biological responses. Preliminary studies suggest that the triazolopyridinone core may be involved in kinase inhibition, a crucial mechanism in cancer therapy.
Anticancer Activity
Recent investigations have indicated that compounds with a similar triazolopyridinone structure exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds with related structures can inhibit the proliferation of cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells .
- The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring has been associated with enhanced potency against cancer cells.
Antimicrobial Activity
The azepane and triazolopyridinone moieties are also found in several antimicrobial agents. Studies are warranted to explore the antimicrobial properties of this compound against various bacterial and fungal strains. Initial assessments suggest potential activity against Gram-positive and Gram-negative bacteria due to structural similarities with known antimicrobial agents .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of new compounds:
- Absorption : The compound is expected to have good oral bioavailability due to its favorable lipophilicity.
- Distribution : The large molecular structure may result in extensive tissue distribution.
- Metabolism : Early studies indicate metabolic stability in liver microsomes with low levels of cytochrome P450 inhibition.
- Excretion : Further studies are needed to elucidate the excretion pathways.
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Case Study 1 : A study on similar triazolopyridinones showed effective inhibition of specific kinases involved in tumor growth. The findings suggest that modifications in substituents can lead to enhanced selectivity and potency.
- Case Study 2 : Research on azepane-containing compounds revealed promising results in reducing seizure activity in animal models, indicating potential for neurological applications .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Step 1 : Introduction of the azepane-sulfonyl group via nucleophilic substitution using azepane and a sulfonyl chloride derivative under anhydrous conditions (e.g., DMSO as a solvent) .
- Step 2 : Alkylation of the triazolopyridine core with 2-chloro-6-fluorobenzyl bromide in the presence of a base like K₂CO₃ .
- Optimization : Adjust reaction time (48–72 hours) and temperature (80–100°C) to improve yield. Monitor intermediates via TLC or HPLC .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
Q. What safety protocols are critical when handling this compound?
- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How does the substitution pattern influence biological activity, and what strategies can be used for SAR studies?
Q. How can the compound’s stability under physiological conditions be systematically assessed?
Q. How can contradictions in biological data across studies be resolved?
Q. What computational methods are suitable for predicting target interactions?
Q. How to design a dose-response study for in vivo efficacy evaluation?
- Model selection : Use xenograft mice (e.g., HCT-116 colorectal cancer) with 5–6 animals per group .
- Dosing : Administer 10–100 mg/kg orally daily for 21 days. Include vehicle and positive controls.
- Endpoints : Measure tumor volume (caliper) and serum biomarkers (ELISA) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
